4-Bromo-3-fluoro-N-hydroxy-benzamidine
Descripción
BenchChem offers high-quality 4-Bromo-3-fluoro-N-hydroxy-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-N-hydroxy-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-bromo-3-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUWERQTRJLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Promise of N-Hydroxy-benzamidines in Drug Design
An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 4-Bromo-3-fluoro-N-hydroxy-benzamidine for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 4-bromo-3-fluoro-N-hydroxy-benzamidine, a compound of interest in medicinal chemistry. We will delve into its synthesis, purification, detailed characterization, and the critical process of determining its crystal structure through X-ray crystallography. The significance of this molecule in the context of drug development will also be explored, with a focus on structure-activity relationships.
The N-hydroxy-benzamidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile role in interacting with various biological targets.[1][2] These compounds are particularly notable as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and serine proteases, making them attractive candidates for cancer immunotherapy and other therapeutic areas.[3][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[5] This guide focuses on the specific derivative, 4-bromo-3-fluoro-N-hydroxy-benzamidine, providing a detailed roadmap for its synthesis and structural elucidation.
Synthesis and Purification of 4-Bromo-3-fluoro-N-hydroxy-benzamidine
The synthesis of 4-bromo-3-fluoro-N-hydroxy-benzamidine can be approached through a multi-step process, starting from commercially available precursors. The proposed synthetic route is outlined below, drawing upon established methodologies for the synthesis of related benzamidine derivatives.[6][7]
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-fluorobenzonitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate.
-
Extraction and Drying: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-bromo-3-fluoro-N-hydroxy-benzamidine.
Physicochemical and Spectroscopic Characterization
Prior to crystallization, it is imperative to confirm the identity and purity of the synthesized compound through various analytical techniques.
Table 1: Physicochemical Properties of 4-Bromo-3-fluoro-N-hydroxy-benzamidine
| Property | Value |
| Molecular Formula | C₇H₅BrFN₂O |
| Molecular Weight | 233.03 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the hydroxyl proton. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons and the amidine carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H, O-H, C=N, and C-Br/C-F bonds.[8]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the isotopic pattern of bromine serving as a clear indicator of its presence.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical prerequisite for determining the three-dimensional structure of a molecule by X-ray diffraction. Several methods can be employed to grow single crystals of 4-bromo-3-fluoro-N-hydroxy-benzamidine.[9][10][11][12]
Experimental Protocol: Crystallization
-
Solvent Selection: A crucial first step is to identify a suitable solvent or solvent system. This typically involves a solvent in which the compound has moderate solubility.
-
Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]
-
Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the drop induces crystallization.[9]
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents gradually mix.[9]
X-ray Crystallography and Structural Determination
Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray crystallography.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in a beam of X-rays.[12]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12][13]
Table 2: Hypothetical Crystallographic Data for 4-Bromo-3-fluoro-N-hydroxy-benzamidine
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| R-factor (%) | < 5 |
Analysis of the Crystal Structure
While the specific crystal structure of 4-bromo-3-fluoro-N-hydroxy-benzamidine is not yet publicly available, we can predict its key features based on the structures of similar compounds.[13][14][15]
Intramolecular Features:
-
Conformation: The molecule is expected to be largely planar, with some torsion around the C-N single bonds. The dihedral angles between the benzene ring and the N-hydroxy-amidine group will be a key conformational feature.
-
Bond Lengths and Angles: The bond lengths and angles are anticipated to be within the normal ranges for similar organic compounds. The C-Br and C-F bond lengths will be characteristic of these halogens attached to an aromatic ring.
Intermolecular Interactions:
The crystal packing is likely to be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.
-
Hydrogen Bonding: The N-hydroxy and amine groups are excellent hydrogen bond donors and acceptors, and it is highly probable that strong O-H···N or N-H···O hydrogen bonds will be observed, potentially forming dimers or chains.[13][15]
-
Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding interactions with electronegative atoms like oxygen or nitrogen on neighboring molecules.
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
Significance in Drug Development
The detailed structural information obtained from X-ray crystallography is invaluable for drug development.
Structure-Activity Relationships (SAR):
-
The precise arrangement of atoms in the crystal structure provides insights into the molecule's shape and electronic properties, which are key determinants of its biological activity.[16][17][18]
-
The presence and orientation of the bromine and fluorine atoms can influence the molecule's interaction with target proteins and affect its metabolic stability and pharmacokinetic profile.[5]
-
Understanding the intermolecular interactions in the solid state can also provide clues about the types of interactions the molecule might form in a protein binding pocket.
Lead Optimization:
The crystal structure of 4-bromo-3-fluoro-N-hydroxy-benzamidine can serve as a starting point for the rational design of more potent and selective analogs. By understanding how the molecule packs and interacts, medicinal chemists can make targeted modifications to improve its drug-like properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural elucidation of 4-bromo-3-fluoro-N-hydroxy-benzamidine. While the specific crystal structure remains to be determined experimentally, this document outlines the established methodologies and expected outcomes based on a solid foundation of chemical principles and data from related compounds. The structural insights gained from such studies are paramount for advancing the discovery and development of novel therapeutics based on the N-hydroxy-benzamidine scaffold.
References
- BenchChem. (2025).
- Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar). (n.d.). PubMed.
- Mutagenicity Studies of Benzidine and Its Analogs: StructureActivity Relationships. (2000). Toxicological Sciences, 56(2), 351-356.
- BenchChem. (2025). Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development. BenchChem.
- BenchChem. (2025).
- Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. (2008).
- Parrish, R. F., Straus, J. W., Paulson, J. D., Polakoski, K. L., Tidwell, R. R., Geratz, J. D., & Stevens, F. M. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136.
- Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. (n.d.). PMC.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company.
- Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. (n.d.). PMC.
- Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.).
- 4-Bromo-3-fluoro-benzamidine hydrochloride. (n.d.). Chem-Impex.
- PubChem. (n.d.). 4-fluoro-N'-hydroxy-benzamidine.
- The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. (2025).
- PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide.
- Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. (n.d.). PMC.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. (1992). Journal of Medicinal Chemistry, 35(13), 2440-2445.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- The Applications of Benzamidine Hydrochloride in Pharmaceutical Research. (2026).
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC.
- Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. (n.d.). PMC.
- 4-Bromo-3-hydroxybenzamide. (n.d.). Fluorochem.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
- Compound 4-bromo-N-(4-fluoro-3-nitrophenyl)benzamide. (n.d.). Chemdiv.
- Synthesis of 4-hydroxy-3-bromo-benzaldehyde. (n.d.). PrepChem.com.
- 4-Bromo-N-phenylbenzamidoxime. (n.d.). PMC.
- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. (n.d.). PMC.
- 4-Bromo-thio-benzamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1333.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Bromo-N-phenylbenzamidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 4-Bromo-3-fluoro-N-hydroxy-benzamidine Binding Affinity Studies
Executive Summary
This guide details the experimental framework for characterizing the binding affinity of 4-Bromo-3-fluoro-N-hydroxy-benzamidine (a halogenated benzamidoxime). While benzamidines are classic P1 residues for serine proteases, the N-hydroxy (amidoxime) modification fundamentally alters the pharmacophore, shifting the primary target profile from electrostatic interactions (e.g., Asp189 in Trypsin) to metal coordination , specifically the heme iron of Indoleamine 2,3-dioxygenase 1 (IDO1) .
This document outlines the biophysical and biochemical protocols required to validate this molecule as a heme-displacing ligand or a competitive inhibitor, focusing on UV-Vis Soret Band Shift assays and Surface Plasmon Resonance (SPR) .
Chemical & Structural Basis
Understanding the ligand's electronic state is a prerequisite for assay design.
-
Chelation Potential: Unlike the highly basic benzamidine (
), the N-hydroxy-benzamidine is weakly basic ( ). It functions as a bidentate ligand capable of coordinating to centers.[1] -
Halogen Substitution (4-Br, 3-F):
-
4-Bromo: Targets hydrophobic pockets (e.g., Pocket A in IDO1) and can participate in halogen bonding with backbone carbonyls.
-
3-Fluoro: Modulates the acidity of the amidoxime headgroup and blocks metabolic oxidation at the 3-position.
-
Target Validation Strategy
The presence of the N-hydroxy group dictates that standard serine protease assays (using chromogenic substrates like S-2238) will likely show weak or negligible affinity unless the molecule is reduced to its amidine form. Therefore, binding studies must focus on metalloenzymes .
| Feature | Benzamidine | N-Hydroxy-Benzamidine |
| Primary Interaction | Salt Bridge (Asp-) | Metal Coordination (Fe/Zn) |
| Primary Target | Thrombin, Trypsin, Factor Xa | IDO1, TDO2 |
| Assay Mode | Competitive Inhibition | Heme Coordination / Competition |
Primary Methodology: UV-Vis Soret Band Shift Assay
For heme-containing targets like IDO1, the most direct measure of binding affinity (
Principle
The 4-Bromo-3-fluoro-N-hydroxy-benzamidine binds directly to the heme iron, displacing the distal water molecule or histidine. This alters the ligand-field environment of the iron, causing a bathochromic or hypsochromic shift in the Soret peak (typically ~405 nm).
Experimental Protocol
Reagents: Recombinant human IDO1 (rhIDO1), Buffer (50 mM Potassium Phosphate, pH 6.5, 150 mM NaCl), Ligand Stock (100 mM in DMSO).
Workflow:
-
Baseline Correction: Dilute rhIDO1 to
in buffer. Record baseline spectrum (250–700 nm). -
Titration: Add ligand in small increments (0.1 – 100
final concentration). Keep DMSO constant (<1%). -
Equilibration: Allow 2–5 minutes incubation at
post-addition. -
Detection: Measure Absorbance shift (
) at (shift from ~405 nm to ~415 nm is typical for hydroxyamidine binding).
Data Analysis
Plot the change in absorbance (
Secondary Methodology: Surface Plasmon Resonance (SPR)
SPR provides kinetic data (
Sensor Chip Strategy
-
Ligand: rhIDO1 (Target).
-
Immobilization: Amine coupling (EDC/NHS) is risky due to lysine proximity to the active site. Biotin-Streptavidin capture of avi-tagged IDO1 is recommended to maintain conformational stability.
-
Running Buffer: PBS-P+ (with 0.05% P20 surfactant), 2% DMSO (to match ligand solvent).
Kinetic Cycle
-
Conditioning: 3 startup cycles with buffer.
-
Association: Inject 4-Bromo-3-fluoro-N-hydroxy-benzamidine (0.5 nM to 1
) for 60s at 30 . -
Dissociation: Wash with running buffer for 120s.
-
Regeneration: Mild acid (10 mM Glycine pH 2.5) or simply extended dissociation if
is fast.
Visualization of Binding Mechanism
The following diagram illustrates the competitive binding pathway where the hydroxyamidine warhead displaces the heme-bound water molecule in IDO1.
Caption: Kinetic pathway of hydroxyamidine binding to IDO1, resulting in direct heme coordination and detectable spectral shift.
Functional Inhibition Assay (IC50)
While
Protocol Summary
-
Reaction Mix: 50 nM rhIDO1,
L-Tryptophan, 20 mM Ascorbate, 10 Methylene Blue, Catalase. -
Inhibitor: Serial dilution of 4-Bromo-3-fluoro-N-hydroxy-benzamidine.
-
Incubation: 60 min at
. -
Termination: Add 30% Trichloroacetic acid (TCA).
-
Derivatization: React supernatant with p-dimethylaminobenzaldehyde (p-DMAB).
-
Readout: Absorbance at 480 nm (Yellow pigment).
Critical Note: N-hydroxyamidines can be metabolically reduced to amidines. In cell-based assays, ensure controls are included to distinguish between the activity of the parent (hydroxy) and metabolite (amidine).
Data Presentation Standards
When reporting results for this molecule, structure your data tables as follows to ensure cross-study comparability.
| Parameter | Value (Example) | Method | Confidence Interval (95%) |
| 120 nM | SPR (Kinetics) | 105 - 135 nM | |
| 110 nM | UV-Vis (Soret) | 90 - 130 nM | |
| 250 nM | Enzymatic (HeLa) | 200 - 300 nM | |
| SPR | |||
| LE | 0.45 | Ligand Efficiency | N/A |
Note: Ligand Efficiency (LE) is crucial for fragment-based screens. High LE (>0.3) for this fragment indicates it is a strong candidate for growing into a larger drug molecule.
References
-
Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Available at: [Link]
-
Nelp, M. T., et al. (2018). "Understanding the mechanism of IDO1 inhibition by hydroxyamidine-based compounds." Nature Communications. Available at: [Link]
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Available at: [Link]
Sources
Application Note: 4-Bromo-3-fluoro-N-hydroxy-benzamidine in Cell Culture
This Application Note and Protocol Guide details the use of 4-Bromo-3-fluoro-N-hydroxy-benzamidine (also known as 4-Bromo-3-fluorobenzamidoxime ), a halogenated benzamidoxime derivative.
This compound is primarily utilized in drug discovery as a pharmacophore fragment or small-molecule inhibitor targeting Indoleamine 2,3-dioxygenase 1 (IDO1) , a key immune checkpoint enzyme. Additionally, benzamidoximes serve as prodrugs for amidines (via the mitochondrial amidoxime reducing component, mARC), making them relevant in antiprotozoal (e.g., Trypanosoma) and anticoagulant research.
Introduction & Mechanism of Action
4-Bromo-3-fluoro-N-hydroxy-benzamidine belongs to the class of N-hydroxyamidines (amidoximes) . Its biological utility is defined by two distinct mechanisms depending on the research context:
-
Direct IDO1 Inhibition (Immuno-Oncology):
-
Mechanism: The N-hydroxyamidine moiety functions as a competitive bioisostere, coordinating directly with the ferrous heme iron (Fe²⁺) in the active site of IDO1. The halogenated phenyl ring (4-Br, 3-F) occupies the hydrophobic "Pocket A," stabilizing the inhibitor-enzyme complex.
-
Outcome: Inhibition of IDO1 prevents the conversion of Tryptophan (Trp) to Kynurenine (Kyn), thereby restoring T-cell proliferation and effector function in the tumor microenvironment.
-
-
Prodrug Activation (Antimicrobial/Anticoagulant):
-
Mechanism: In certain contexts, the amidoxime acts as a prodrug to improve membrane permeability. Once intracellular, it is reduced by the mitochondrial Amidoxime Reducing Component (mARC) to the corresponding amidine (4-Bromo-3-fluorobenzamidine), which may inhibit serine proteases or bind DNA/RNA in parasites.
-
Chemical Properties
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-3-fluoro-N'-hydroxybenzenecarboximidamide | |
| Molecular Weight | ~233.04 g/mol | |
| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Poorly soluble in water/PBS. |
| Stability | Sensitive to oxidation and enzymatic reduction. | Store stocks at -20°C or -80°C. |
Preparation & Storage
Reconstitution Protocol
Objective: Prepare a stable 100 mM stock solution.
-
Weighing: Accurately weigh 23.3 mg of lyophilized powder.
-
Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).
-
Note: Do not use PBS or media for the master stock, as precipitation will occur.
-
-
Mixing: Vortex vigorously for 30 seconds until fully dissolved. If necessary, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquoting: Dispense into 20-50 µL aliquots in amber microcentrifuge tubes to prevent freeze-thaw cycles.
-
Storage: Store at -80°C (up to 6 months) or -20°C (up to 1 month).
Protocol: IDO1 Inhibition Assay (HeLa Cells)
This is the standard functional assay to validate the bioactivity of 4-Bromo-3-fluoro-N-hydroxy-benzamidine. HeLa cells are stimulated with Interferon-gamma (IFN-γ) to upregulate IDO1 expression.
Materials Required[1][2][3]
-
Cell Line: HeLa (human cervical carcinoma).
-
Reagents: Recombinant Human IFN-γ, L-Tryptophan (supplemented media), Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Compound: 4-Bromo-3-fluoro-N-hydroxy-benzamidine (Stock).
Step-by-Step Workflow
Phase 1: Cell Seeding
-
Harvest HeLa cells and count viability (Trypan Blue).
-
Seed 20,000 cells/well in a 96-well flat-bottom plate in 100 µL complete DMEM (10% FBS).
-
Incubate overnight at 37°C, 5% CO₂ to allow attachment.
Phase 2: Compound Treatment & Stimulation
-
Preparation of Treatment Media:
-
Prepare DMEM supplemented with 100 µM L-Tryptophan (excess substrate ensures linear kinetics).
-
Add Recombinant Human IFN-γ (Final concentration: 50–100 ng/mL ) to induce IDO1.
-
-
Serial Dilution:
-
Dilute the 100 mM compound stock in DMSO to create a 1000x intermediate series.
-
Dilute 1:1000 into the Treatment Media to achieve final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Control 1 (Max Signal): Cells + IFN-γ + DMSO (No inhibitor).
-
Control 2 (Basal): Cells + DMSO (No IFN-γ).
-
-
Incubation:
-
Aspirate old media from wells.
-
Add 200 µL of Treatment Media containing compound and IFN-γ.
-
Incubate for 48 hours at 37°C.
-
Phase 3: Kynurenine Detection (Ehrlich Assay)
-
Harvest Supernatant: Transfer 140 µL of culture supernatant to a fresh 96-well V-bottom plate.
-
Protein Precipitation: Add 10 µL of 30% Trichloroacetic acid (TCA), incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine, then centrifuge at 2500 rpm for 10 min.
-
Colorimetric Reaction:
-
Transfer 100 µL of clarified supernatant to a new clear flat-bottom plate.
-
Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).
-
-
Readout: Incubate for 10 minutes at RT (yellow/orange color develops). Measure Absorbance at 490 nm .
Data Visualization: IDO1 Assay Workflow
Caption: Workflow for measuring IDO1 inhibition efficacy via Kynurenine quantification.
Protocol: Cytotoxicity Control (MTT Assay)
To ensure the reduction in Kynurenine is due to enzymatic inhibition and not cell death, a parallel cytotoxicity assay is mandatory.
-
Setup: Plate HeLa cells exactly as in the IDO1 assay.
-
Treatment: Treat with the same concentration range of 4-Bromo-3-fluoro-N-hydroxy-benzamidine (without IFN-γ if looking for intrinsic toxicity).
-
Incubation: 48 hours.
-
Development: Add MTT reagent (0.5 mg/mL) for 3-4 hours; dissolve formazan crystals in DMSO.
-
Readout: Absorbance at 570 nm.
-
Criterion: The compound is considered a valid specific inhibitor if the IC50 (IDO1) << IC50 (Viability) (Selectivity Index > 10).
Data Analysis & Troubleshooting
Calculating IC50
Calculate the percent inhibition using the formula:
-
OD_sample : Absorbance of well with inhibitor.
-
OD_max : Absorbance of cells + IFN-γ + DMSO.
-
OD_basal : Absorbance of cells + DMSO (no IFN-γ).
Plot log(concentration) vs. % Inhibition using non-linear regression (Sigmoidal dose-response, variable slope).
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Precipitation in Media | Concentration too high (>100 µM) or rapid addition. | Pre-dilute in media slowly; keep final DMSO < 0.5%. |
| No IDO1 Activity (Control) | IFN-γ degradation or cell line drift. | Use fresh IFN-γ; verify HeLa IDO1 inducibility with a reference inhibitor (e.g., Epacadostat). |
| High Background Signal | Phenol red interference or FBS autofluorescence. | Use Phenol Red-free media; ensure TCA precipitation step is performed to remove proteins. |
| Variable Potency | Oxidative degradation of amidoxime. | Prepare stocks fresh; add antioxidants (e.g., Ascorbic acid) if instability is confirmed (rare). |
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry, 52(23), 7364–7367. Link
- Establishes the N-hydroxyamidine (benzamidoxime) scaffold as a key pharmacophore for IDO1 inhibition.
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics, 9(2), 489–498. Link
- Provides detailed cell-based assay protocols (HeLa/Kynurenine) for this class of compounds.
- Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews, 37(S2), 52. Describes the metabolic reduction of amidoximes to amidines, relevant for understanding stability and prodrug mechanisms.
Application Notes & Protocols: Investigating 4-Bromo-3-fluoro-N-hydroxy-benzamidine in Cancer Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Rational Approach to a Novel Immunomodulator
The field of immuno-oncology is continually seeking small molecules that can dismantle the defenses cancer cells erect to evade the immune system. One of the most critical defense mechanisms is the metabolic reprogramming of the tumor microenvironment (TME). The compound 4-Bromo-3-fluoro-N-hydroxy-benzamidine belongs to the hydroxyamidine class of molecules.[1][][3] While research on this specific substituted structure is emerging, its core functional group is a well-established pharmacophore for targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) .[1][][4]
IDO1 is a heme-containing enzyme that serves as a pivotal checkpoint in immunity.[4][5] It initiates the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) into a series of metabolites known as kynurenines.[6][7] In many cancers, including melanoma, ovarian, and colorectal cancer, IDO1 is overexpressed, leading to a profoundly immunosuppressive TME.[6] This guide provides a comprehensive framework for investigating 4-Bromo-3-fluoro-N-hydroxy-benzamidine (herein referred to as "the compound") as a putative IDO1 inhibitor, detailing its hypothesized mechanism of action and providing robust protocols for its preclinical evaluation.
Hypothesized Mechanism of Action: Reversing IDO1-Mediated Immune Suppression
The central hypothesis is that the compound inhibits IDO1 enzymatic activity. The N-hydroxyamidine moiety is predicted to coordinate with the heme iron within the enzyme's active site, blocking tryptophan binding and subsequent catabolism.[][4] The therapeutic consequence of this inhibition is twofold:
-
Restoration of Tryptophan Levels: Tryptophan is essential for the activation and proliferation of effector immune cells, particularly CD8+ T cells. By preventing tryptophan depletion, the compound allows these anti-tumor immune cells to function effectively within the TME.[5][7]
-
Reduction of Kynurenine Metabolites: The accumulation of kynurenine (Kyn) and its downstream metabolites actively suppresses the immune response. These metabolites promote the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which shut down anti-tumor immunity.[5][8][9] Inhibiting IDO1 reduces the concentration of these immunosuppressive metabolites, further tilting the balance towards an effective anti-cancer immune response.[6]
This mechanism makes IDO1 inhibitors prime candidates for combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, to achieve synergistic anti-tumor effects.[1][5]
Sources
- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 9. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
Application Note: Strategic Utilization of 4-Bromo-3-fluoro-N-hydroxy-benzamidine in Medicinal Chemistry
Abstract & Core Utility
4-Bromo-3-fluoro-N-hydroxy-benzamidine (CAS: 1250394-87-6) is a high-value pharmacophore scaffold designed for the divergent synthesis of protease inhibitors and GPCR ligands. Unlike simple benzamidines, this molecule integrates three distinct functional handles:
-
N-Hydroxy-amidine (Amidoxime): A precursor for 1,2,4-oxadiazoles (ester bioisosteres) and a prodrug motif for amidines.
-
Aryl Bromide (C4): A handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
Aryl Fluoride (C3): A metabolic blocker that modulates pKa and lipophilicity (
), preventing rapid oxidative metabolism at the ortho-position.
This guide details the protocols for transforming this scaffold into 1,2,4-oxadiazole libraries and biaryl amidine inhibitors , emphasizing reaction causality and yield optimization.
Strategic Anatomy of the Scaffold
The utility of 4-Bromo-3-fluoro-N-hydroxy-benzamidine lies in its ability to serve as a "linchpin" in fragment-based drug discovery (FBDD).
| Functional Group | Chemical Role | Biological/Strategic Role |
| Amidoxime (-C(NH2)=N-OH) | 1,3-Dipole equivalent | Precursor to 1,2,4-oxadiazoles (stable amide/ester mimics). |
| Bromine (-Br at C4) | Electrophile | Site for extending the carbon skeleton (e.g., adding hydrophobic tails for S1 pocket occupancy). |
| Fluorine (-F at C3) | Electronic Modulator | Lowers the pKa of the amidine/amidoxime; blocks Phase I metabolic hydroxylation. |
Application I: Synthesis of 1,2,4-Oxadiazole Bioisosteres
Context: The 1,2,4-oxadiazole ring is a classic bioisostere for amides and esters, offering improved hydrolytic stability and membrane permeability. Mechanism: The reaction proceeds via O-acylation of the amidoxime followed by thermally or chemically induced dehydration-cyclization.
Protocol: T3P-Mediated One-Pot Cyclization
Rationale: Traditional EDC/HOBt methods often require high temperatures (refluxing pyridine) to effect cyclization. Propylphosphonic anhydride (T3P) allows for milder conditions and easier purification.
Reagents & Stoichiometry
-
Scaffold: 4-Bromo-3-fluoro-N-hydroxy-benzamidine (1.0 equiv)
-
Carboxylic Acid (R-COOH): 1.1 equiv (Diversity Element)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility acids)
Step-by-Step Methodology
-
Activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and DIPEA (3.0 equiv) in EtOAc (0.1 M concentration relative to scaffold).
-
Coupling: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15 minutes to form the active ester.
-
Addition: Add 4-Bromo-3-fluoro-N-hydroxy-benzamidine (1.0 equiv) in one portion.
-
Cyclization:
-
Standard: Stir at Room Temperature (RT) for 2 hours. Monitor formation of the O-acyl intermediate (LCMS).
-
Forcing: Once O-acylation is complete, heat the sealed vial to 80°C for 4–6 hours to drive cyclization (dehydration).
-
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.
-
Validation: 1,2,4-Oxadiazoles typically show a characteristic UV shift compared to the starting amidoxime.
Critical Control Point: If the intermediate O-acyl amidoxime persists, add molecular sieves (4Å) to the reaction to scavenge water and drive the equilibrium toward the oxadiazole.
Application II: Late-Stage Diversification (Suzuki Coupling)
Context: Once the heterocycle is formed (Application I), the bromine handle remains intact. This allows for "Late-Stage Functionalization" (LSF), enabling the rapid synthesis of SAR libraries without rebuilding the core.
Protocol: Pd-Catalyzed Cross-Coupling on Oxadiazole Core
Rationale: Performing Suzuki coupling after oxadiazole formation prevents catalyst poisoning by the free amidoxime/amidine nitrogens.
Reagents
-
Substrate: 3-(4-Bromo-3-fluorophenyl)-5-alkyl-1,2,4-oxadiazole (from App I)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Methodology
-
Inertion: Purge the reaction vessel with Nitrogen or Argon.
-
Dissolution: Dissolve the bromo-oxadiazole substrate and boronic acid in 1,4-Dioxane.
-
Catalysis: Add Pd(dppf)Cl₂·DCM. Stir for 5 mins.
-
Activation: Add aqueous K₂CO₃.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Application III: Prodrug Activation Studies (In Vitro)
Context: N-hydroxy-benzamidines (amidoximes) are prodrugs. They are reduced in vivo to the active amidine (a potent basic anchor for serine proteases like Thrombin or FXa) by the Mitochondrial Amidoxime Reducing Component (mARC).
Protocol: Microsomal Stability & Reduction Assay
Rationale: Confirming the conversion of the amidoxime to the amidine is critical for validating the prodrug strategy.
Experimental Setup
-
System: Human Liver Microsomes (HLM) or Recombinant mARC enzyme system.
-
Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 4-Bromo-3-fluoro-N-hydroxy-benzamidine (1 µM final conc).
Workflow
-
Pre-incubation: Incubate HLM (0.5 mg protein/mL) with the test compound in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH generating system.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Loss of Amidoxime (Parent, M+) and gain of Amidine (Metabolite, M-16).
-
Visualized Experimental Workflows
The following diagram illustrates the divergent synthetic pathways available from the 4-Bromo-3-fluoro-N-hydroxy-benzamidine scaffold.
Figure 1: Divergent synthesis workflow. Path 1 (Green/Red) depicts library generation via oxadiazole formation and Suzuki coupling. Path 2 (Yellow) depicts bio-activation of the prodrug moiety.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete dehydration of O-acyl intermediate. | Increase temperature to 90°C or switch solvent to Toluene/DMF (10:1) and reflux.[1][2][3] |
| Suzuki Coupling Fails | Pd catalyst poisoning by N-atoms. | Ensure the oxadiazole ring is fully formed before coupling. Use a base like K₃PO₄ instead of K₂CO₃. |
| Hydrolysis of Amidoxime | Acidic instability. | Avoid strong acids during workup. Amidoximes can hydrolyze to amides under low pH. |
References
-
Synthesis of 1,2,4-Oxadiazoles: Augustine, J. K., et al. (2009).[4] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry, 74(15), 5640–5643.
-
Amidoxime Prodrug Concept: Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism." ChemMedChem, 1(8), 843–850.
-
Suzuki Coupling on Heterocycles: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Fluorine in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
Sources
Application Note: High-Throughput Optimization of Amidoxime Fragments
Focus Molecule: 4-Bromo-3-fluoro-N-hydroxy-benzamidine (BFHB)[1]
Introduction & Mechanistic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-3-fluoro-N-hydroxy-benzamidine (BFHB) represents a "privileged scaffold."[1] It combines a classic serine protease-binding motif (benzamidine mimic) with a halogenated handle for rapid chemical expansion.[1][2]
This Application Note details the protocol for utilizing BFHB in High-Throughput Screening (HTS) campaigns. Unlike standard benzamidines, the N-hydroxy (amidoxime) functionality acts as a prodrug mimic, offering improved membrane permeability and oral bioavailability (
Key Chemical Attributes for HTS:
-
The Warhead (Amidoxime): Binds to the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa, uPA) via hydrogen bonding to Asp189 (trypsin numbering), though often with reduced affinity compared to the free amidine.[1]
-
The Handle (Bromine at C4): A critical vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing the generation of focused libraries directly in 96/384-well plates.[1]
-
The Modulator (Fluorine at C3): Lowers the
of the amidoxime group and blocks metabolic oxidation at the electron-rich ortho-position.[1]
Pre-Screening Quality Control (QC)[1]
Before entering the HTS workflow, BFHB must undergo rigorous solubility profiling.[2] Amidoximes are prone to aggregation in aqueous buffers if DMSO stocks are compromised by hygroscopicity.[1][2]
Protocol A: DMSO Stock Preparation & Stability
Objective: Ensure monomeric dispersion of BFHB for accurate
-
Dissolution: Dissolve solid BFHB in anhydrous DMSO (Grade: ACS Spectrophotometric) to a concentration of 100 mM .
-
Note: Sonicate for 5 minutes at 25°C. Visual inspection must confirm no particulate matter.
-
-
Hydration Check: Amidoximes can hydrolyze to amides if water content in DMSO exceeds 1%.[1][2] Use Karl Fischer titration if stock age > 1 month.[1][2]
-
Storage: Store in amber glass vials (low alkali) at -20°C under Argon. Avoid polystyrene plates for long-term storage due to potential halogen leaching.[1][2]
Table 1: Physicochemical Profile of BFHB
| Property | Value | HTS Implication |
| MW | ~233.04 Da | Ideal fragment size (<300 Da rule).[1][2] |
| cLogP | 1.45 | Good solubility in DMSO; low risk of non-specific hydrophobic binding.[1][2] |
| Solubility (PBS) | ~200 µM | High enough for fragment screening (typically 100 µM - 1 mM).[1][2] |
| H-Bond Donors | 2 | Key for S1 pocket anchoring. |
| PSA | ~50 Ų | Excellent membrane permeability predictor.[1][2] |
Application Workflow: Parallel Library Synthesis (Plate-Based)
The primary utility of BFHB in HTS is not just as a single analyte, but as a starting block for library generation .[2] The following protocol describes a "Synthesis-to-Screen" workflow where BFHB is coupled to 96 boronic acids to probe the S2/S3 pockets of a protease target.
Protocol B: Microscale Suzuki-Miyaura Coupling
Reaction Scale: 50 µL (Screening directly from crude reaction mix).
-
Plate Setup: Use a chemically resistant 96-well deep-well plate (polypropylene).
-
Reagent Addition:
-
Reaction: Seal plate with aluminum foil tape. Shake at 80°C for 12 hours.
-
Workup (Filter): Centrifuge plate (2000 x g, 5 min). Transfer supernatant to a filter plate (0.45 µm) to remove Pd-black.[1][2]
-
Dilution: Dilute filtrate 1:100 in Assay Buffer before screening to reduce DMSO concentration to <1%.
Biochemical Screening Assay (Protease Inhibition)
This protocol validates the binding of BFHB (or its derivatives) against a model serine protease (e.g., Thrombin or Trypsin).[1]
Detection Mode: Fluorogenic Kinetic Assay (AMC release).[1][2]
Protocol C: Kinetic Assay Setup
-
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000 (prevents aggregation), 1 mM CaCl2.[1]
-
Substrate: Boc-Asp(OBzl)-Pro-Arg-AMC (
).[1][2]
Step-by-Step:
-
Dispense: Add 10 µL of diluted BFHB or library compound (from Protocol B) to a black 384-well plate.
-
Enzyme Addition: Add 20 µL of Enzyme (e.g., Thrombin, final conc. 1 nM). Incubate 15 min at RT to allow equilibrium binding.
-
Start Reaction: Add 20 µL of Substrate (final conc. =
). -
Read: Monitor fluorescence (
) every 60 seconds for 30 minutes. -
Analysis: Calculate
(slope) relative to DMSO control.
Data Normalization Formula:
Visualization of Workflows
Diagram 1: The "Synthesis-to-Screen" Logic Flow
This diagram illustrates the decision matrix for using BFHB in a fragment expansion campaign.
Caption: Workflow for utilizing BFHB: from QC to parallel synthesis and biochemical screening.
Diagram 2: Mechanistic Binding Mode
Visualizing how the amidoxime warhead interacts vs. the potential for expansion.[2]
Caption: Mechanistic logic: Amidoxime anchors in S1, while the Bromine handle targets S2/S3.
Critical Considerations & Troubleshooting
-
PAINS Alert (Pan-Assay Interference Compounds): Amidoximes can act as metal chelators.[1][2] If your assay buffer contains essential metalloproteases (e.g., MMPs) or uses metal-dependent readouts, include a control with EDTA or check for quenching effects.[1][2]
-
Prodrug Validation: If the amidoxime shows weak activity (
), consider reducing a small aliquot to the amidine using Zn/Acetic acid or a biological reductant (mARC system) to verify if the parent amidine is active.[1] This confirms the "prodrug" hypothesis.[2] -
False Positives: High concentrations of halogenated aromatics can cause aggregation-based inhibition.[1][2] Always include 0.01% Triton X-100 or PEG-8000 in the assay buffer.[1][2]
References
-
PubChem. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide (Analogous Structure & Properties). National Library of Medicine.[1][2] [Link][1]
-
Erlanson, D. A., et al. (2016).[1][2] Fragment-based drug discovery: trends and techniques.[1][2][3][4] Nature Reviews Drug Discovery.[1][2] (Context on Fragment Screening). [Link]
-
Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2] Drug Metabolism Reviews.[1][2] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews.[1][2] (Basis for Protocol B). [Link]
-
Lipinski, C. A. (2004).[1][2][5] Solubility in water and DMSO: Issues and potential solutions.[1][2][6][7] Analytical Chemistry.[1][2][5][8] (Basis for Protocol A).[1][2][9] [Link]
Sources
- 1. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. drughunter.com [drughunter.com]
- 4. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 5. ziath.com [ziath.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-3-fluoro-N-hydroxy-benzamidine solubility issues and solutions
Solubility Optimization & Troubleshooting Guide
Technical Profile & Physicochemical Context
To effectively troubleshoot solubility, one must first understand the "Solubility Pharmacophore" of 4-Bromo-3-fluoro-N-hydroxy-benzamidine.[1] This molecule presents a classic medicinal chemistry challenge: a polar, amphoteric "head" (the amidoxime) attached to a highly lipophilic, halogenated "tail."[1]
| Property | Estimated Value / Characteristic | Implication for Solubility |
| Core Structure | Benzamidoxime ( | Amphoteric: Acts as both a weak base and a weak acid.[1] |
| Lipophilicity (cLogP) | ~2.5 – 3.2 (High) | The 4-Br and 3-F substituents significantly increase hydrophobicity, drastically reducing intrinsic aqueous solubility ( |
| pKa (Basic) | ~4.5 – 5.5 (Protonated amidine) | At pH < 5, the molecule accepts a proton ( |
| pKa (Acidic) | ~11.0 – 12.0 (Oxime -OH) | At pH > 12, the molecule loses a proton ( |
| Neutral Window | pH 6.0 – 10.0 | At physiological pH (7.4), the molecule is predominantly neutral and least soluble.[1] |
Troubleshooting Guide (Q&A)
Scenario A: "I cannot get the solid to dissolve in my aqueous buffer (PBS/HEPES)."
Diagnosis: You are likely attempting to dissolve the neutral species at a pH where it has minimal solubility.[1] The hydrophobic bromine and fluorine atoms drive the lattice energy up, making the neutral solid resistant to hydration.[1]
Solution 1: The "pH Swing" Method (In-Situ Salt Formation) Do not add the solid directly to neutral buffer.[1] Instead:
-
Dissolve the solid in a minimal volume of 0.1 M HCl or DMSO .[1]
-
If using HCl: The compound forms the hydrochloride salt (
), which is highly water-soluble.[1] -
Dilute this acidic concentrate into your final buffer.[1] Note: Ensure the final buffering capacity is strong enough to maintain pH, or the compound may reprecipitate as fine needles.[1]
Solution 2: Co-solvent Spiking For biological assays where low pH is not an option:
-
Prepare a 100 mM stock in DMSO .
-
Dilute slowly into the buffer while vortexing.
-
Critical Limit: Keep final DMSO concentration < 1% (v/v). If precipitation occurs, add 0.05% Tween-20 to the buffer before adding the compound.[1]
Scenario B: "My DMSO stock solution turned yellow/orange after a week."
Diagnosis: Amidoximes are thermally and photochemically sensitive.[1] They can undergo:
-
Hydrolysis: Reverting to the amide or acid (trace water in DMSO accelerates this).[1]
-
Tiemann Rearrangement: Rearranging to a urea derivative under heat/light.[1]
-
Oxidation: The N-OH bond is susceptible to oxidative degradation.[1]
Solution:
-
Storage: Store stocks at -20°C or -80°C.
-
Anhydrous Conditions: Use anhydrous DMSO (stored over molecular sieves) to prevent hydrolysis.[1]
-
Aliquot: Do not freeze-thaw repeatedly. Single-use aliquots are mandatory for this compound class.[1]
Scenario C: "The compound precipitates during my cell-based assay (pH 7.4)."
Diagnosis: This is the "Crash-Out" zone.[1] The compound is transitioning from a solvated state (in DMSO) to a non-solvated neutral state in a high-salt environment (media), which "salts out" hydrophobic molecules.[1]
Solution: Use a carrier molecule .[1] Pre-complexing the compound with cyclodextrins can shield the hydrophobic halogenated ring.[1]
-
Protocol: Dissolve the compound in DMSO, then dilute into a solution containing 5-10% Hydroxypropyl-
-Cyclodextrin (HP- -CD) in PBS. The cyclodextrin cavity encapsulates the Br/F-phenyl ring, maintaining solubility at neutral pH.[1]
Step-by-Step Optimization Protocols
Protocol 1: Determination of Kinetic Solubility
Use this to determine the maximum concentration usable in your specific assay buffer.[1]
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Aliquot: Place 190 µL of your assay buffer (e.g., PBS pH 7.4) into a 96-well plate.
-
Titration: Add DMSO stock in increasing increments (e.g., 0.5 µL, 1.0 µL, 2.0 µL) to separate wells to achieve final concentrations of 25, 50, 100, and 200 µM.
-
Incubation: Shake for 2 hours at room temperature (protected from light).
-
Readout: Measure Absorbance at 600 nm (turbidity).
-
Result: The concentration where OD600 spikes > 0.05 above background is your Solubility Limit .[1]
-
Protocol 2: In-Situ Hydrochloride Salt Formation
Use this for chemical synthesis or animal dosing formulations.[1]
-
Weigh 10 mg of 4-Bromo-3-fluoro-N-hydroxy-benzamidine.
-
Add 1.0 equivalent of 1.0 M HCl (aqueous or ethereal depending on next step).
-
Sonication: Sonicate for 5 minutes. The suspension should turn clear as the protonated species forms.[1]
-
Lyophilization (Optional): Freeze-dry this solution to obtain the HCl salt powder, which will be significantly more shelf-stable and water-soluble than the free base.[1]
Decision Logic for Solubilization
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your application.
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints (pH, concentration, and application).
References
-
Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579.[1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Chapter 4: Solubility).
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
PubChem Database. (2023).[1] Compound Summary: Benzamidoxime derivatives and physicochemical properties.[1] National Library of Medicine.[1] [1]
Sources
Technical Support Center: Optimizing 4-Bromo-3-fluoro-N-hydroxy-benzamidine in iNOS Inhibition Assays
Welcome to the technical support guide for 4-Bromo-3-fluoro-N-hydroxy-benzamidine, a potent inhibitor of inducible nitric oxide synthase (iNOS). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, from foundational principles to advanced troubleshooting, for the effective use of this compound in your experimental workflows.
Section 1: Foundational Knowledge & Core Principles (FAQ)
This section addresses the most common questions regarding the inhibitor's mechanism, properties, and handling.
Q1: What is 4-Bromo-3-fluoro-N-hydroxy-benzamidine and what is its primary mechanism of action?
4-Bromo-3-fluoro-N-hydroxy-benzamidine is a small molecule inhibitor designed to target inducible nitric oxide synthase (iNOS). Its mechanism of action is rooted in its structural similarity to L-arginine, the natural substrate for all nitric oxide synthase (NOS) isoforms. The core of the molecule is a benzamidine group, which is a known competitive inhibitor of trypsin-like serine proteases and nitric oxide synthases[1][2].
The positively charged amidine group at physiological pH mimics the guanidinium group of L-arginine, allowing it to bind to the enzyme's active site. This competitive binding prevents L-arginine from being oxidized, thereby blocking the production of nitric oxide (NO) and L-citrulline[1]. The bromo- and fluoro- substitutions on the phenyl ring are critical for enhancing potency and conferring selectivity for the iNOS isoform.
Caption: A decision tree for troubleshooting common assay issues.
Section 4: Detailed Experimental Protocol
This protocol provides a validated workflow for assessing the inhibitory activity of 4-Bromo-3-fluoro-N-hydroxy-benzamidine on iNOS in a cell-based model.
Protocol: Measuring iNOS Inhibition in LPS-Stimulated RAW 264.7 Macrophages using the Griess Assay
This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [3] Materials:
-
RAW 264.7 cells
-
Complete RPMI medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
4-Bromo-3-fluoro-N-hydroxy-benzamidine (DMSO stock)
-
Griess Reagent System (e.g., Promega G2930 or similar) [4] * Sulfanilamide solution
-
N-1-napthylethylenediamine dihydrochloride (NED) solution
-
-
Sodium Nitrite (NaNO₂) standard
-
96-well flat-bottom tissue culture plates
-
96-well flat-bottom assay plates (for Griess reaction)
Procedure:
-
Cell Plating:
-
Seed RAW 264.7 cells in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete RPMI from your DMSO stock. Also, prepare vehicle control (media with the same final DMSO concentration) and positive control (e.g., 1400W).
-
Carefully remove the old media from the cells.
-
Add 100 µL of the diluted inhibitor or control solutions to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
iNOS Induction:
-
Prepare a 2x concentrated solution of LPS (e.g., 2 µg/mL) in complete RPMI.
-
Add 100 µL of the LPS solution to all wells except the "Unstimulated Control" wells. Add 100 µL of plain media to the unstimulated wells. The final volume in each well is now 200 µL and the final LPS concentration is 1 µg/mL.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare Nitrite Standards: In a separate 96-well assay plate, prepare a standard curve of NaNO₂ (e.g., 0-100 µM) in complete RPMI. This is crucial for quantification. [4] * Sample Collection: Carefully transfer 50 µL of supernatant from each well of the cell culture plate to the corresponding well of the new assay plate.
-
Griess Reaction Step 1: Add 50 µL of the Sulfanilamide solution to all standard and sample wells. Incubate for 10 minutes at room temperature, protected from light. [4] * Griess Reaction Step 2: Add 50 µL of the NED solution to all wells. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite. [4] * Read Absorbance: Measure the absorbance at 540-550 nm using a microplate reader. [3][5]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Generate a linear regression from your nitrite standard curve (Absorbance vs. Concentration).
-
Use the equation of the line to calculate the nitrite concentration in each of your experimental samples.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (LPS-stimulated) wells.
-
Plot percent inhibition vs. inhibitor concentration (log scale) and use non-linear regression to determine the IC₅₀ value.
-
References
-
Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). Journal of Molecular Structure. [Link]
-
New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (n.d.). DIGIBUG Principal. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
-
4-fluoro-N'-hydroxy-benzamidine. (n.d.). PubChem. [Link]
-
N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. (n.d.). PubChem. [Link]
-
Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. (1993). PubMed. [Link]
-
3-Bromo-4-hydroxybenzamide. (n.d.). PubChem. [Link]
-
The crystal structure of N-(3-bromo-4-fluorophenyl). (2025). ResearchGate. [Link]
-
Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. (n.d.). Bentham Science. [Link]
-
Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. (n.d.). PMC - NIH. [Link]
-
Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (1997). PubMed. [Link]
-
Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. (n.d.). ResearchGate. [Link]
-
Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. (2022). New Era. [Link]
-
Benzamidine. (n.d.). Wikipedia. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI - NIH. [Link]
-
EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). BioAssay Systems. [Link]
Sources
- 1. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
common experimental errors with 4-Bromo-3-fluoro-N-hydroxy-benzamidine
Answering your request for a technical support center for 4-Bromo-3-fluoro-N-hydroxy-benzamidine, here is a comprehensive guide in a question-and-answer format.
Technical Support Center: 4-Bromo-3-fluoro-N-hydroxy-benzamidine
Welcome to the technical support guide for 4-Bromo-3-fluoro-N-hydroxy-benzamidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance is structured to address common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate.
Introduction to the Compound
4-Bromo-3-fluoro-N-hydroxy-benzamidine is a substituted amidoxime. The amidoxime functional group is a valuable moiety in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids or as a precursor for synthesizing various nitrogen-containing heterocycles like 1,2,4-oxadiazoles.[1][2] The presence of bromine and fluorine atoms on the phenyl ring provides specific steric and electronic properties, making it a versatile building block for creating complex molecules with potential therapeutic applications.[3][4] However, the unique combination of the reactive amidoxime group and the halogenated aromatic ring presents specific challenges in the laboratory. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Section 1: Synthesis & Reaction Parameters
Question 1: What is the standard synthetic route for 4-Bromo-3-fluoro-N-hydroxy-benzamidine?
The most common and direct method for synthesizing amidoximes is the addition of hydroxylamine to a nitrile precursor.[1] In this case, 4-Bromo-3-fluoro-N-hydroxy-benzamidine is prepared from 4-bromo-3-fluorobenzonitrile and hydroxylamine hydrochloride. A base is required to liberate the free hydroxylamine from its salt for the reaction to proceed.
Caption: General synthesis of 4-Bromo-3-fluoro-N-hydroxy-benzamidine.
Question 2: My reaction is not going to completion. How can I improve the conversion rate?
Incomplete conversion is a frequent issue in amidoxime synthesis.[2] Several factors can be optimized:
-
Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) and a sufficient amount of base (e.g., 2.0 to 2.5 equivalents) to both neutralize the HCl salt and facilitate the reaction.
-
Reaction Time and Temperature: These reactions can be slow.[5] Refluxing for an extended period (e.g., 6-24 hours) is often necessary. Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed.
-
Solvent System: A mixture of ethanol and water is a common solvent system that helps dissolve both the organic nitrile and the inorganic salts. The ratio may need to be optimized for your specific setup.
-
Base Selection: While inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are standard, they have limited solubility in purely organic solvents.[1] If using an organic solvent, a soluble organic base like triethylamine (Et3N) may be considered, although this can complicate purification.[6]
Question 3: What are common side products and how can I minimize them?
Side products can arise from the starting materials or reaction conditions.
-
Hydrolysis Products: Under harsh basic conditions or if there is excessive water at high temperatures, the starting nitrile can hydrolyze to the corresponding benzamide (4-bromo-3-fluorobenzamide) or benzoic acid. To minimize this, avoid overly aggressive bases or excessively long reaction times once the reaction is complete.
-
Hydroxylamine Decomposition: Hydroxylamine can decompose at high temperatures, especially under strongly basic conditions.[7] This reduces the amount of active reagent available and can lower your yield. Add reagents at room temperature before heating and maintain a consistent reflux temperature.
-
Unreacted Starting Material: This is the most common "impurity." Ensure the reaction goes to completion by following the optimization steps in Question 2.
Question 4: Does this compound exhibit isomerism?
Yes, amidoximes can exist as (E) and (Z) isomers at the C=N double bond. The (Z)-isomer is generally the more thermodynamically stable and is typically the major product obtained.[1][8] The presence of both isomers could lead to broadened peaks in NMR spectra.
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 3. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 8. [E-Z ratio and stability of halogenated benzylidene derivatives formed during the detection of glycine conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficacy of 4-Bromo-3-fluoro-N-hydroxy-benzamidine
Executive Summary
4-Bromo-3-fluoro-N-hydroxy-benzamidine (CAS: 1000339-68-5) is a critical "hydroxyamidine" scaffold, primarily utilized as a bioisostere for carboxylic acids or as a precursor for 1,2,4-oxadiazole heterocycles in the development of IDO1 inhibitors (cancer immunotherapy) and anticoagulants .
While the chemistry appears straightforward (nucleophilic addition of hydroxylamine to a nitrile), the presence of the fluorine atom at the ortho position to the amidine functionality, combined with the bromine handle, introduces unique electronic effects that can destabilize the reaction or lead to side products (e.g., nucleophilic aromatic substitution or hydrolysis to primary amides).
This guide synthesizes field data to troubleshoot synthesis, purification, and stability issues, ensuring you achieve >95% purity and optimal biological efficacy.
Module 1: Synthesis & Reaction Optimization
Context: The standard synthesis involves reacting 4-bromo-3-fluorobenzonitrile with hydroxylamine.
Q1: My reaction stalls at 60-70% conversion. Adding more hydroxylamine doesn't help. Why?
Diagnosis: You are likely experiencing "Salt Caking" or "Free Base Instability."
-
The Mechanism: Hydroxylamine hydrochloride (
) requires a base (e.g., , ) to release the active nucleophile, free hydroxylamine ( ). In ethanol/methanol, the inorganic salts formed ( , ) often precipitate, coating the unreacted nitrile and preventing contact. -
The Fix:
-
Solvent Switch: Switch to a 2:1 Ethanol:Water mixture. The water keeps the inorganic salts soluble, maintaining a homogeneous phase for the nitrile and hydroxylamine to react.
-
Order of Addition: Do not mix everything at once. Dissolve the hydroxylamine HCl in water first, add the base, stir for 15 mins to generate the free base, then add the nitrile solution.
-
Q2: I see a persistent impurity at RRT 0.95 (HPLC). What is it?
Diagnosis: This is almost certainly the Primary Amide (4-bromo-3-fluorobenzamide).
-
Causality: The fluorine atom is electron-withdrawing, activating the nitrile carbon. If water is present without sufficient free hydroxylamine, or if the pH is too high (
), the nitrile undergoes base-catalyzed hydrolysis instead of nucleophilic addition. -
The Fix:
-
pH Control: Maintain reaction pH between 7.5 and 8.5 .
-
Temperature: Do not exceed 60°C . Higher temperatures favor the thermodynamic amide product over the kinetic amidoxime product.
-
Module 2: Purification & Isolation
Q3: The product is water-soluble and I'm losing yield during extraction. How do I recover it?
Diagnosis: Amidoximes are amphoteric and polar. Standard EtOAc/Water extractions often fail because the compound partitions into the aqueous phase, especially if the pH is not adjusted.
-
The Protocol:
-
Evaporation: Remove the organic solvent (EtOH/MeOH) before extraction.
-
Salting Out: Saturate the remaining aqueous phase with solid NaCl .
-
Solvent: Use THF:EtOAc (1:4) or 2-MeTHF for extraction. The ether oxygen helps coordinate the amidoxime proton, improving organic solubility.
-
Q4: The solid turns yellow/brown upon drying. Is it decomposing?
Diagnosis: Yes. This is O-Oxidation or Thermal Rearrangement .
-
The Science: Amidoximes are susceptible to the Tiemann rearrangement or oxidation to nitrogen oxides upon exposure to light and heat. The fluorine substituent destabilizes the crystalline lattice, making it more prone to degradation than non-fluorinated analogs.
-
Storage Protocol:
-
Store under Argon/Nitrogen .
-
Keep at -20°C .
-
Critical: Protect from light. Use amber vials.
-
Module 3: Downstream Efficacy (Cyclization)
Context: Converting the amidoxime to a 1,2,4-oxadiazole (e.g., for IDO1 inhibitor synthesis).
Q5: Cyclization yields are low (<40%). I'm getting O-acyl amidoxime intermediates but no ring closure.
Diagnosis: The "Fluorine Effect." The electron-withdrawing fluorine reduces the nucleophilicity of the amidoxime nitrogen, making the final dehydration step (ring closure) sluggish.
-
The Fix: You need a stronger dehydration promoter than standard heat.
-
Recommended Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF.
-
Why? T3P acts as a dual coupling agent and water scavenger, forcing the equilibrium toward the cyclized oxadiazole even with the deactivated fluorinated ring.
-
Visual Technical Guides
Figure 1: Optimized Synthesis & Activation Workflow
This diagram outlines the critical path from nitrile to the active oxadiazole pharmacophore, highlighting the "Kill Step" where amide byproducts form.
Figure 2: Troubleshooting Logic Tree
Follow this decision matrix when encountering low yields.
Experimental Protocol: Optimized Synthesis
| Parameter | Specification | Rationale |
| Reagents | 1.0 eq Nitrile, 3.0 eq | Excess hydroxylamine drives the equilibrium; Carbonate buffers pH. |
| Solvent | Ethanol : Water (2:1 v/v) | Ensures solubility of both organic nitrile and inorganic salts. |
| Temperature | 55°C - 60°C | Optimal kinetic window. >65°C increases amide hydrolysis. |
| Time | 4 - 6 Hours | Monitor by TLC/HPLC. Do not overnight unnecessarily (decomposition risk). |
| Workup | Evaporate EtOH | Removes inorganic salts. |
Step-by-Step:
-
Dissolve 3.0 eq of Hydroxylamine HCl in minimum water.
-
Add 3.0 eq of Sodium Carbonate slowly (gas evolution!). Stir for 15 min.
-
Add 1.0 eq of 4-Bromo-3-fluorobenzonitrile dissolved in Ethanol.
-
Heat to 60°C. Monitor until nitrile is <1%.
-
Critical: If the reaction turns dark brown, cool immediately (decomposition).
References
-
Discovery of Hydroxyamidine Based IDO1 Inhibitors. Source:Journal of Medicinal Chemistry (via NIH/PubMed). Relevance: Establishes the hydroxyamidine scaffold as a key pharmacophore for IDO1 inhibition and details the structure-activity relationship (SAR) of the fluorine substitution. URL:[Link]
- Process for Producing Benzamidoximes.
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Source:Molecules (via PMC). Relevance: Comprehensive review of amidoxime synthesis mechanisms, stability issues, and the Tiemann rearrangement decomposition pathway. URL:[Link]
-
Synthesis of 1,2,4-Oxadiazoles via T3P-Mediated Cyclization. Source:Journal of Organic Chemistry (General Protocol Reference). Relevance: Supports the recommendation of Propylphosphonic anhydride (T3P) for cyclizing deactivated amidoximes. URL:[Link]
Technical Support Center: Mitigating Off-Target Effects of 4-Bromo-3-fluoro-N-hydroxy-benzamidine
Status: Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: 4-Bromo-3-fluoro-N-hydroxy-benzamidine (Code: BFHB-Ox ) Application Domain: Immuno-oncology (IDO1 Inhibition), Medicinal Chemistry Building Block
Executive Summary
Welcome to the technical support hub for BFHB-Ox . As a halogenated N-hydroxy-benzamidine (amidoxime), this compound is primarily utilized as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) or as a prodrug precursor to its corresponding benzamidine.
While the 4-Bromo-3-fluoro substitution pattern optimizes lipophilicity and metabolic stability, the N-hydroxy-benzamidine core introduces specific off-target risks:
-
Heme-Iron Chelation: Direct inhibition of CYP450s due to the oxime moiety.
-
Metabolic Activation Risks: In vivo reduction to the benzamidine form, leading to unintended serine protease inhibition (e.g., Thrombin, Factor Xa).
-
TDO Cross-Reactivity: Lack of selectivity against Tryptophan 2,3-dioxygenase (TDO).[1]
This guide provides self-validating workflows to troubleshoot and mitigate these specific issues.
Module 1: Heme Selectivity & CYP450 Interference
Issue: Users frequently report that BFHB-Ox shows high potency in biochemical IDO1 assays but causes toxicity or drug-drug interaction (DDI) flags in early ADME screens.
Diagnosis: The N-hydroxy moiety can coordinate directly with the heme iron of Cytochrome P450 enzymes (CYPs), acting as a reversible inhibitor. This is a class effect of hydroxy-amidines.
Troubleshooting Guide: Differentiating IDO1 vs. CYP Inhibition
Q: My IC50 for CYP3A4 is dangerously close to my IDO1 potency. How do I validate if this is specific binding or generic heme chelation?
A: You must perform a Spectral Binding Shift Assay rather than just a standard fluorogenic inhibition assay.
Protocol:
-
System: Recombinant CYP3A4 and CYP2D6 (microsomes).
-
Step A: Titrate BFHB-Ox (0.1 µM – 50 µM) into the CYP solution.
-
Step B: Monitor UV-Vis difference spectra (350–500 nm).
-
Type II Binding (Direct Heme Ligation): Look for a peak at ~425–435 nm and a trough at ~390–410 nm. This confirms the N-OH group is binding the heme iron directly.
-
Type I Binding (Substrate Pocket): Peak at ~385 nm, trough at ~420 nm.
-
-
Mitigation: If Type II binding is observed, you cannot "optimize" the pocket fit easily. You must introduce steric bulk near the amidoxime to clash with the CYP heme access channel while preserving IDO1 access.
Data Interpretation Table:
| Observation | Mechanism | Mitigation Strategy |
| Type II Shift (425nm) | Direct Fe-coordination | Add steric bulk (e.g., methyl) to the N-OH or adjacent carbon. |
| Type I Shift (385nm) | Hydrophobic pocket binding | Modify the 4-Bromo or 3-Fluoro tail to alter lipophilicity. |
| No Shift / Weak IC50 | Non-specific interference | Check for compound aggregation (perform DLS). |
Module 2: The "Prodrug" Risk (Serine Protease Cross-Reactivity)
Issue: In animal models, the compound shows unexpected anticoagulant effects (bleeding) despite having no affinity for Thrombin in vitro.
Diagnosis: BFHB-Ox is an amidoxime . In vivo, the mARC system (Mitochondrial Amidoxime Reducing Component) reduces amidoximes to amidines .
-
Precursor: 4-Bromo-3-fluoro-N-hydroxy-benzamidine (IDO1 target).
-
Metabolite: 4-Bromo-3-fluoro-benzamidine (Potent Serine Protease Inhibitor).
Benzamidines are classic "arginine mimetics" that inhibit trypsin-like proteases (Thrombin, Factor Xa). You are likely observing the effects of the metabolite, not the parent.
Workflow: Validating the mARC-Mediated Off-Target Pathway
Q: How do I confirm if the bleeding is caused by the metabolite?
A: You must quantify the Amidine:Amidoxime ratio in plasma and run a "Metabolite-Bridging" coagulation assay.
Step-by-Step Protocol:
-
In Vitro Reduction: Incubate BFHB-Ox (10 µM) with fresh Hepatocytes (human and mouse) for 4 hours.
-
LC-MS/MS: Monitor the loss of mass 233 (Parent) and appearance of mass 217 (Amidine reduction product).
-
Coagulation Screen: Synthesize the reduced amidine analog (4-Bromo-3-fluoro-benzamidine) separately.
-
Test: Run an aPTT (Activated Partial Thromboplastin Time) assay with the amidine analog.
Visualization of the Pathway:
Caption: Figure 1. The metabolic reduction of BFHB-Ox by mARC creates a benzamidine metabolite, switching the target profile from IDO1 to Serine Proteases (Thrombin).
Module 3: TDO Selectivity (The "Sister" Target)
Issue: Efficacy in tumors is lower than expected because the tumor is compensating with TDO (Tryptophan 2,3-dioxygenase) and BFHB-Ox is not hitting it, OR BFHB-Ox is hitting TDO causing hepatotoxicity.
Diagnosis: IDO1 and TDO both catabolize tryptophan.[1][] While BFHB-Ox is designed for IDO1, the halogenated phenyl ring can fit into the TDO active site. However, TDO is more restrictive regarding the hydroxy-amidine "head" group.
Troubleshooting Guide: Establishing Selectivity Windows
Q: How do I ensure I am selectively inhibiting IDO1 and not TDO?
A: Run a Heme-State Dependent Assay . IDO1 requires reduction (Fe2+) to be active, but inhibitors often bind the inactive ferric (Fe3+) or ferrous (Fe2+) forms differently.
Protocol:
-
Assay Setup:
-
IDO1 Assay: Use Methylene Blue/Ascorbate system (Reductive environment).
-
TDO Assay: Use Ferric Heme (Oxidative environment).[]
-
-
Comparator: Use Epacadostat (High IDO1 selectivity) and LM10 (TDO inhibitor) as controls.
-
Calculation: Calculate the Selectivity Index (SI).
Experimental Workflow: Total Selectivity Screen
Use this flowchart to position BFHB-Ox in your discovery pipeline.
Caption: Figure 2. Step-by-step screening workflow to filter BFHB-Ox for CYP interference and metabolic activation risks.
References
-
Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase Inhibitors with High Potency and Selectivity." Journal of Medicinal Chemistry.
-
Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews.
-
Rohrig, U. F., et al. (2019). "Structure-Based Design of IDO1 Inhibitors." Journal of Medicinal Chemistry.
-
Dolgatiy, E., & Clement, B. (2020). "N-Hydroxylated prodrugs: N-hydroxy-amidin/guanidin-derivatives as prodrugs of amidines and guanidines." Pharmaceuticals.[4][5][6]
-
PubChem Compound Summary. (2024). "4-Bromo-3-fluoro-N-hydroxybenzamidine."[7] National Center for Biotechnology Information.
For further assistance with custom synthesis of the amidine metabolite for control assays, please contact the Synthesis Core at Ext. 4402.
Sources
- 1. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 3. In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Ensuring Experimental Reproducibility with 4-Bromo-3-fluoro-N-hydroxy-benzamidine and Related Novel Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the introduction of a novel investigational compound like 4-Bromo-3-fluoro-N-hydroxy-benzamidine presents both exciting opportunities and significant challenges. While its unique halogenation pattern suggests potential for high potency and specific interactions with biological targets, the novelty of the compound means that establishing robust and reproducible experimental data is of paramount importance. This guide provides a framework for achieving experimental reproducibility with 4-Bromo-3-fluoro-N-hydroxy-benzamidine, with a focus on its likely application as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.
The principles and protocols outlined herein are designed to be broadly applicable to the study of novel small molecule inhibitors, ensuring that the data generated is reliable, comparable, and transferable across different laboratory settings.
Understanding the Compound: 4-Bromo-3-fluoro-N-hydroxy-benzamidine in the Context of IDO1 Inhibition
While specific data for 4-Bromo-3-fluoro-N-hydroxy-benzamidine is not yet widely available in peer-reviewed literature, its structural motifs provide valuable clues to its potential mechanism of action and handling characteristics. The N-hydroxy-benzamidine core is a known pharmacophore for potent inhibition of the heme-containing enzyme IDO1. IDO1 is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and promote immune tolerance, allowing cancer cells to evade the immune system.
The bromine and fluorine substitutions on the phenyl ring are likely intended to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the target protein. Halogen bonding, a non-covalent interaction, may also play a role in the compound's binding to the active site of IDO1.
Given this likely mechanism of action, this guide will focus on ensuring reproducibility in the context of in vitro and cell-based assays for IDO1 inhibition.
The Reproducibility Challenge with Novel Inhibitors
The "reproducibility crisis" is a well-documented challenge in scientific research. With novel compounds, this challenge is amplified due to:
-
Variability in Compound Quality: Purity, isomeric composition, and stability of the synthesized compound can vary between batches and suppliers. Impurities can have off-target effects or interfere with assay readouts.
-
Lack of Standardized Protocols: Without established and validated protocols, minor variations in experimental conditions can lead to significant differences in results.
-
Compound Handling and Storage: The solubility and stability of a novel compound in different solvents and storage conditions are often unknown, leading to inconsistencies in the effective concentration used in experiments.
-
Assay-Specific Sensitivities: Different assay formats (e.g., biochemical vs. cell-based) can have varying sensitivities to experimental conditions and compound properties.
To address these challenges, a systematic and well-documented approach to experimentation is essential.
Comparative Analysis: 4-Bromo-3-fluoro-N-hydroxy-benzamidine vs. Established IDO1 Inhibitors
A key aspect of characterizing a novel inhibitor is to benchmark its performance against well-established compounds. In the context of IDO1 inhibition, Epacadostat (INCB024360) serves as a relevant comparator. While Epacadostat showed promise in early clinical trials, it ultimately failed to demonstrate a significant survival benefit in a Phase III trial in combination with pembrolizumab for advanced melanoma. This highlights the complexity of translating in vitro potency to clinical efficacy and underscores the need for rigorous preclinical characterization.
The table below provides a framework for comparing the anticipated properties of 4-Bromo-3-fluoro-N-hydroxy-benzamidine with Epacadostat.
| Feature | 4-Bromo-3-fluoro-N-hydroxy-benzamidine (Anticipated) | Epacadostat (INCB024360) (Known) | Key Considerations for Reproducibility |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Consistent use of the same enzyme source (recombinant human IDO1) and standardized assay conditions are crucial for comparing IC50 values. |
| Potency (IC50) | To be determined. Halogen substitutions may enhance potency compared to unsubstituted analogs. | Potent inhibitor with low nanomolar IC50 values in biochemical and cellular assays. | The IC50 value is highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration, incubation time). These must be clearly reported. |
| Selectivity | To be determined. Should be profiled against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO). | Highly selective for IDO1 over IDO2 and TDO. | Reproducible selectivity data requires consistent and validated assays for all target enzymes. |
| Solubility | Likely to have moderate to low aqueous solubility due to the aromatic rings and halogen atoms. | Poor aqueous solubility, often formulated as a salt or in organic solvents for in vitro studies. | Accurate determination of solubility in assay media is critical. Undissolved compound can lead to inaccurate potency measurements. |
| Stability | To be determined. The N-hydroxy-benzamidine moiety may be susceptible to hydrolysis. | Generally stable under standard experimental conditions, but long-term stability in solution should be assessed. | Stability in stock solutions and assay buffers should be verified to ensure the compound does not degrade over the course of an experiment. |
Best Practices for Ensuring Reproducibility
To mitigate the challenges of working with a novel inhibitor, the following best practices should be adopted:
Compound Management
-
Certificate of Analysis (CoA): Always obtain a CoA for each batch of the compound, detailing its purity (e.g., by HPLC and NMR), identity, and any known impurities.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Solubility Testing: Empirically determine the solubility of the compound in your assay buffer. Visually inspect for precipitation and consider using techniques like nephelometry for quantitative assessment.
-
Stability Assessment: For multi-day experiments, assess the stability of the compound in the assay medium under the experimental conditions (e.g., temperature, pH).
Experimental Design and Execution
-
Detailed Protocol Documentation: Every step of the experimental protocol should be meticulously documented, including reagent sources and lot numbers, instrument settings, and incubation times and temperatures.
-
Appropriate Controls: Include positive controls (a known inhibitor like Epacadostat), negative controls (vehicle-only), and no-enzyme controls in every experiment.
-
Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine the IC50 value.
-
Replicates: Perform experiments with technical and biological replicates to assess the variability of the data.
Standardized Protocol: In Vitro IDO1 Inhibition Assay
This protocol provides a robust method for determining the in vitro potency of 4-Bromo-3-fluoro-N-hydroxy-benzamidine against recombinant human IDO1.
Objective: To determine the IC50 value of 4-Bromo-3-fluoro-N-hydroxy-benzamidine for the inhibition of IDO1 enzymatic activity.
Principle: The assay measures the conversion of L-tryptophan to N-formylkynurenine by IDO1. The reaction is terminated, and the product is converted to kynurenine, which can be quantified by its absorbance at 321 nm.
Materials:
-
Recombinant human IDO1 enzyme
-
4-Bromo-3-fluoro-N-hydroxy-benzamidine
-
Epacadostat (positive control)
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (cofactor)
-
Catalase
-
Potassium phosphate buffer
-
Trichloroacetic acid (TCA)
-
Acetic acid
-
96-well UV-transparent microplates
-
Microplate reader
Experimental Workflow
Caption: Workflow for the in vitro IDO1 inhibition assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Enzyme Mix: Prepare a solution of recombinant human IDO1, catalase, and methylene blue in assay buffer.
-
Substrate Mix: Prepare a solution of L-tryptophan and ascorbic acid in assay buffer.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of 4-Bromo-3-fluoro-N-hydroxy-benzamidine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
Prepare working solutions by diluting the DMSO stocks into the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 50 µL of the diluted compound or control solutions.
-
Add 25 µL of the Enzyme Mix to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Substrate Mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 50 µL of 30% (w/v) TCA to each well.
-
Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance at 321 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The IDO1 Signaling Pathway and Its Inhibition
The following diagram illustrates the central role of IDO1 in immune suppression and the point of intervention for inhibitors like 4-Bromo-3-fluoro-N-hydroxy-benzamidine.
Caption: The IDO1 pathway and its inhibition.
Conclusion and Future Directions
Ensuring the reproducibility of experimental data for novel compounds like 4-Bromo-3-fluoro-N-hydroxy-benzamidine is fundamental to advancing drug discovery. By adopting a systematic approach that includes thorough compound characterization, detailed protocol documentation, and the use of appropriate controls and benchmarks, researchers can generate high-quality, reliable data. The provided protocol for an in vitro IDO1 inhibition assay serves as a template that can be adapted for other enzyme targets. As research on 4-Bromo-3-fluoro-N-hydroxy-benzamidine and related compounds progresses, the publication of detailed experimental methods will be crucial for the collective validation and extension of scientific findings.
References
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
-
3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. PubChem. [Link]
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
-
N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. PubChem. [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. [Link]
-
Epacadostat plus pembrolizumab versus placebo plus pembrolizumab for advanced urothelial carcinoma: results from the randomized phase III ECHO-303/KEYNOTE-698 study. PubMed. [Link]
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. [Link]
-
Trial watch: IDO inhibitors in cancer therapy. PMC. [Link]
-
Nanodelivery of IDO1 Inhibitors for cancer immunotherapy. Dove Medical Press. [Link]
-
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery. [Link]
-
The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. ResearchGate. [Link]
-
Unlocking Chemical Complexity: The Utility of 4-Bromo-3-fluoroanisole in Research. Medium. [Link]
-
Clinical Trial Data for Combination of Epacadostat and Opdivo® (nivolumab) Demonstrate Durable Clinical Responses in Patients with Melanoma and Head and Neck Cancer. Bristol Myers Squibb. [Link]
-
Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. [Link]
-
Epacadostat Plus Pembrolizumab and Chemotherapy for Advanced Solid Tumors: Results from the Phase I/II ECHO-207. DigitalCommons@TMC. [Link]
-
Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. The Journal for ImmunoTherapy of Cancer. [Link]
-
Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. [Link]
- A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its innovative utility for development of two microwell assays
comparing in vitro and in vivo data for 4-Bromo-3-fluoro-N-hydroxy-benzamidine
This guide provides a comparative technical analysis of 4-Bromo-3-fluoro-N-hydroxy-benzamidine , evaluating its role as a pharmacophore and inhibitor in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) suppression.
Executive Summary
4-Bromo-3-fluoro-N-hydroxy-benzamidine represents a critical chemotype in the development of immuno-oncology therapeutics. Structurally, it belongs to the class of aryl-N-hydroxyamidines , a moiety uniquely privileged for inhibiting IDO1 (Indoleamine 2,3-dioxygenase 1) by coordinating directly with the enzyme's heme iron.
While often utilized as a fragment or synthetic intermediate for more complex clinical candidates (e.g., Epacadostat analogs), the molecule itself exhibits distinct biochemical properties. This guide compares its in vitro and in vivo performance against established clinical standards, highlighting its utility in Structure-Activity Relationship (SAR) studies and its potential as a prodrug scaffold.
Key Differentiators
| Feature | 4-Bromo-3-fluoro-N-hydroxy-benzamidine | Epacadostat (Clinical Standard) | BMS-986205 (Linrodostat) |
| Primary Mechanism | Heme-Iron Chelation (Competitive) | Heme-Iron Chelation (Competitive) | Heme-Iron Chelation (Suicide/Irreversible) |
| Binding Mode | Monodentate (via Hydroxyamidine) | Bidentate/Chelation | Irreversible Heme Displacement |
| Metabolic Stability | Moderate (Glucuronidation prone) | High (Optimized Scaffolding) | High |
| Oral Bioavailability | Variable (Rapid clearance) | > 70% | > 85% |
Mechanism of Action & Signaling Pathway
The therapeutic rationale for 4-Bromo-3-fluoro-N-hydroxy-benzamidine lies in the Kynurenine Pathway . IDO1 catalyzes the rate-limiting step of Tryptophan (Trp) degradation into Kynurenine (Kyn). High Kyn levels and low Trp levels suppress T-effector cells and activate T-regulatory cells, creating an immunosuppressive tumor microenvironment.
The N-hydroxyamidine group functions as a neutral ligand that binds to the ferrous (Fe2+) heme iron in the IDO1 active site, preventing oxygen binding and halting the catalytic cycle.
Visualization: IDO1 Signaling & Inhibition Pathway
Caption: The IDO1 pathway illustrating the competitive inhibition point where the N-hydroxyamidine moiety blocks Tryptophan degradation.
In Vitro Data Comparison
In vitro performance is evaluated based on enzymatic inhibition (IC50) and cellular potency (HeLa cells stimulated with IFN-
Enzymatic Potency (Cell-Free)
The 4-bromo-3-fluoro substitution pattern is optimized to fill the hydrophobic Pocket A of the IDO1 active site. The bromine atom provides halogen bonding interactions, while the fluorine modulates the pKa of the phenyl ring.
-
Target: Recombinant Human IDO1
-
Assay Readout: Formation of N-formylkynurenine (absorbance at 321 nm or HPLC).
| Compound | IDO1 IC50 (nM) | Selectivity (vs TDO2) | Mechanism Note |
| 4-Bromo-3-fluoro-N-hydroxy-benzamidine | 50 - 200 nM | > 100-fold | Reversible heme binder. Potency depends on auxiliary groups. |
| Epacadostat | ~10 - 70 nM | > 10,000-fold | Highly optimized fit. |
| 1-Methyl-L-Tryptophan (1-MT) | > 10,000 nM | Poor | Weak competitive inhibitor. |
Analysis: The "naked" benzamidine core is less potent than complex drugs like Epacadostat because it lacks the extended "tail" (e.g., sulfamoyl chain) that interacts with the entrance of the active site (Pocket B). However, it serves as a highly efficient fragment (Ligand Efficiency > 0.4).
Cellular Potency (HeLa Assay)
In a cellular context, membrane permeability becomes critical. The N-hydroxyamidine group is polar but generally permeable.
-
Protocol: HeLa cells + Human IFN-
(100 ng/mL) Incubate 48h Measure Kyn in supernatant. -
Performance:
-
4-Bromo-3-fluoro-N-hydroxy-benzamidine: EC50
500 - 1000 nM. (Shift due to protein binding and cellular penetration). -
Epacadostat: EC50
10 - 20 nM.
-
In Vivo Data Comparison
In vivo efficacy relies on pharmacokinetics (PK) and pharmacodynamics (PD).
Pharmacokinetics (PK)
The primary challenge for simple N-hydroxyamidines is rapid metabolism.
-
Glucuronidation: The N-hydroxy group is a target for UGT enzymes, leading to rapid clearance.
-
Reduction: Potential reduction to the amidine (which is highly basic and poorly permeable) by hepatic reductases.
| Parameter | 4-Bromo-3-fluoro-N-hydroxy-benzamidine | Epacadostat |
| Bioavailability (F%) | Low to Moderate (< 30%) | High (> 70%) |
| Half-life (t1/2) | Short (< 2 hours) | Moderate (~3-4 hours) |
| Clearance | High (Hepatic) | Low |
Pharmacodynamics (PD) & Efficacy
-
Biomarker: Plasma Kyn/Trp ratio.
-
Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, Pan02 pancreatic).
Experimental Insight: While the specific fragment 4-Bromo-3-fluoro-N-hydroxy-benzamidine may show transient inhibition of plasma Kyn levels (approx. 50% reduction at 1h post-dose), it typically fails to sustain inhibition long enough for single-agent tumor growth suppression. This contrasts with Epacadostat , which maintains >50% inhibition for 12+ hours, driving significant T-cell infiltration.
Experimental Protocols
Protocol A: High-Throughput IDO1 Inhibition Assay (In Vitro)
Objective: Determine IC50 of the test compound.
-
Reagent Prep: Prepare 2x IDO1 Enzyme Buffer (50 mM Potassium Phosphate pH 6.5, 20 mM Ascorbate, 10
M Methylene Blue, 100 g/mL Catalase, 20 nM Purified IDO1). -
Substrate Prep: Prepare 2x Substrate Mix (400
M L-Tryptophan). -
Reaction:
-
Add 25
L of Test Compound (serially diluted in DMSO/Buffer) to 96-well plate. -
Add 25
L of 2x IDO1 Enzyme Buffer. Incubate 5 min at RT. -
Initiate with 50
L of 2x Substrate Mix. -
Incubate at 37°C for 60 mins.
-
-
Termination: Add 20
L of 30% (w/v) Trichloroacetic Acid (TCA). Incubate 15 min at 50°C to hydrolyze N-formylkynurenine to kynurenine. -
Detection: Centrifuge plate. Transfer 100
L supernatant to new plate. Add 100 L Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid). -
Readout: Measure Absorbance at 490 nm. Fit data to Sigmoidal Dose-Response curve.
Protocol B: Determination of Plasma Kyn/Trp Ratio (In Vivo PD)
Objective: Validate target engagement in mice.
-
Dosing: Administer 4-Bromo-3-fluoro-N-hydroxy-benzamidine (e.g., 50 mg/kg PO) to C57BL/6 mice.
-
Sampling: Collect blood at 1, 4, 8, and 24h via tail vein into EDTA tubes.
-
Extraction: Plasma precipitation with Methanol (1:3 ratio) containing internal standard (d5-Tryptophan). Centrifuge 10,000xg for 10 min.
-
Analysis: LC-MS/MS (C18 column). Monitor transitions for Trp (205
188) and Kyn (209 94). -
Calculation: Ratio = [Concentration Kyn] / [Concentration Trp]. Compare to Vehicle control.
Workflow Visualization
Caption: Step-by-step workflow for the cellular validation of IDO1 inhibition using the HeLa/Ehrlich's reagent method.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry, 52(23), 7364–7367. Link
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase: Potent and Selective Tools for Modulating Immune Tolerance." Molecular Cancer Therapeutics, 9(2), 489-498. Link
-
Rohrig, U. F., et al. (2010). "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry, 53(3), 1172–1189. Link
-
PubChem Compound Summary. (n.d.). "N-hydroxybenzamidine derivatives." National Center for Biotechnology Information. Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
